(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
Description
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid (CAS: 298716-03-7) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol. It features a cyclopentene ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine at the 1R and 4R positions, respectively. This compound is widely used in peptide synthesis and medicinal chemistry due to its stability, solubility, and stereochemical rigidity. Key physical properties include:
Properties
IUPAC Name |
(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298716-03-7 | |
| Record name | (1R,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor with THF as the solvent has been shown to be effective for Boc protection reactions .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired substitution product
Oxidation and Reduction: Specific oxidizing or reducing agents as required
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted cyclopentene derivatives .
Scientific Research Applications
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid is a compound of interest in medicinal chemistry because of its structure and reactivity . It is a building block for synthesizing bioactive molecules, especially enzyme inhibitors . The compound's cyclopentene structure can improve the bioavailability of potential drug candidates, and the tert-butoxycarbonyl protecting group allows for further functionalization, expanding its applications in medicinal chemistry .
Applications in Medicinal Chemistry
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid has uses in the following applications:
- Synthesis of E1 Activating Enzyme Inhibitors The compound is useful in the synthesis of 4-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol derivatives, which are promising E1 activating enzyme inhibitors . These inhibitors are important in cancer biology because they affect cell growth and proliferation. The synthesis involves reacting (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid with pyrimidine derivatives under basic conditions, followed by cyclization .
- Pharmaceutical Development The compound is an intermediate in the synthesis of pharmaceutical agents, especially those that target neurological disorders .
- Peptide Chemistry It is used in peptide synthesis to create complex peptide structures with improved stability and bioactivity, which is important for therapeutic applications .
- Bioconjugation Techniques The compound is used in bioconjugation processes, facilitating the attachment of drugs or imaging agents to biomolecules, thereby improving targeted delivery in cancer therapies .
- Enzyme Interactions and Metabolic Pathways Researchers use the compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .
- GABA Analogues It can be used to create GABA analogues via thiol addition to 4-aminocyclopent-1-enecarboxylic acid, which display interesting antagonist activity .
Future Directions and Therapeutic Potential
Mechanism of Action
The mechanism of action of (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Biological Activity
The compound (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid , also known as (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid , is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry and pharmaceutical development. Its unique structural properties and biological activities make it a valuable intermediate in drug synthesis and a subject of research in various fields, including organic chemistry, peptide synthesis, and material science.
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
- CAS Number : 298716-03-7
Structural Characteristics
The compound features a cyclopentene ring with a carboxylic acid and a Boc (tert-butoxycarbonyl) protecting group on the amino functionality. This configuration contributes to its reactivity and utility in synthetic applications.
Applications in Pharmaceutical Development
- Neurological Disorders : The compound is utilized as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural attributes allow for modifications that enhance bioactivity and selectivity towards biological targets .
- Peptide Synthesis : It plays a crucial role in peptide chemistry, facilitating the creation of stable peptide structures that are essential for therapeutic applications . The Boc group enhances the stability of the amino acid during synthesis.
- Bioconjugation Techniques : The compound is also employed in bioconjugation processes, which improve the targeted delivery of drugs and imaging agents, particularly in cancer therapies .
Case Studies on Biological Efficacy
Recent studies have indicated that (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid exhibits notable biological activities:
- Anticancer Activity : Investigations into its efficacy against various cancer cell lines have shown promising results, suggesting potential applications in oncology .
- Enzyme Interaction Studies : Research has focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical tool .
Comparative Biological Activity Table
Q & A
Q. How to validate the absence of racemization during derivatization?
- Methodology : Perform Mosher ester analysis or compare CD spectra before/after reactions.
- Validation : <2% racemization observed under mild coupling conditions (e.g., EDC/HOBt) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
